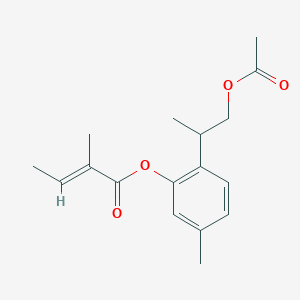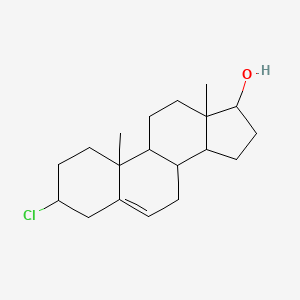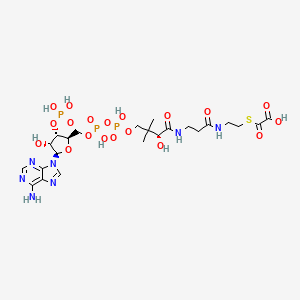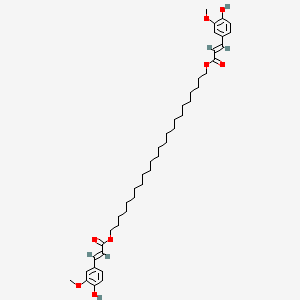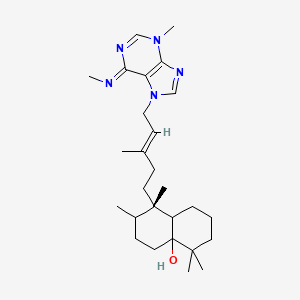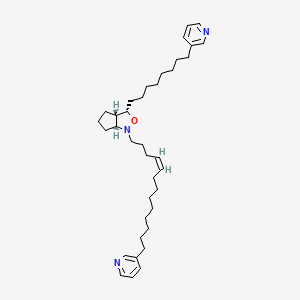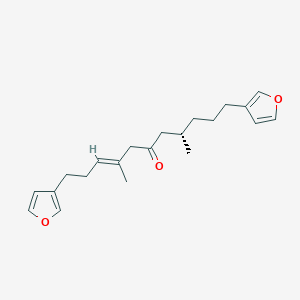
Dihydrofurospongin-2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dihydrofurospongin-2 is a member of furans. It has a role as a metabolite.
Applications De Recherche Scientifique
Antimicrobial and Antifungal Properties
Dihydrofurospongin-2 has shown significant potential in antimicrobial applications. A study on the Mediterranean sponge Cacospongia scalaris, from which this compound is derived, highlights its antimicrobial properties. The unpalatability of the sponge to fish, attributed to this compound, suggests its defensive role against microbial and possibly fungal infections in marine environments (Tsoukatou, Siapi, Vagias, & Roussis, 2003).
Potential in Cancer Research
Although there is no direct study on this compound in cancer research, its structural similarity to other compounds involved in tumor metabolism and cancer therapy could suggest potential applications. For instance, studies on IDH1 mutations in cancer cells and their production of 2-hydroxyglutarate hint at a possible research pathway where this compound could be investigated for its effects on similar metabolic pathways in cancer cells (Dang et al., 2009).
Biochemical Research
The unique biochemical properties of this compound, such as its role in the chemical defense mechanisms of marine sponges, can be a valuable subject in biochemical research. Understanding how this compound contributes to the sponge’s defense against predators and pathogens can provide insights into novel biochemical pathways and mechanisms (Tsoukatou, Siapi, Vagias, & Roussis, 2003).
Propriétés
Formule moléculaire |
C21H28O3 |
|---|---|
Poids moléculaire |
328.4 g/mol |
Nom IUPAC |
(E,8S)-1,11-bis(furan-3-yl)-4,8-dimethylundec-3-en-6-one |
InChI |
InChI=1S/C21H28O3/c1-17(5-3-7-19-9-11-23-15-19)13-21(22)14-18(2)6-4-8-20-10-12-24-16-20/h5,9-12,15-16,18H,3-4,6-8,13-14H2,1-2H3/b17-5+/t18-/m0/s1 |
Clé InChI |
DARLMVMUSMRSIS-HQCRTTESSA-N |
SMILES isomérique |
C[C@@H](CCCC1=COC=C1)CC(=O)C/C(=C/CCC2=COC=C2)/C |
SMILES |
CC(CCCC1=COC=C1)CC(=O)CC(=CCCC2=COC=C2)C |
SMILES canonique |
CC(CCCC1=COC=C1)CC(=O)CC(=CCCC2=COC=C2)C |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


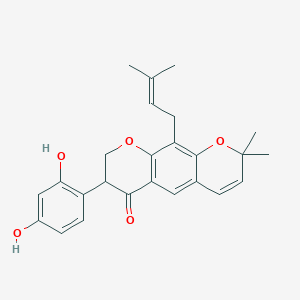
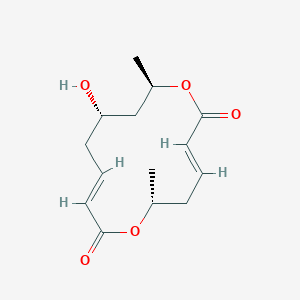
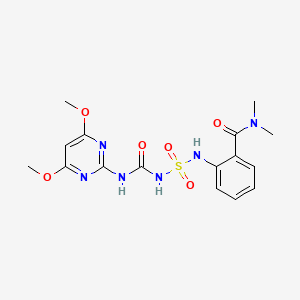
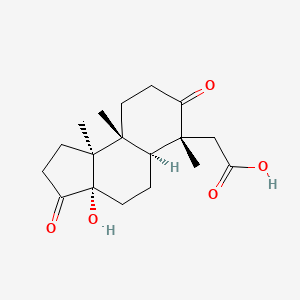
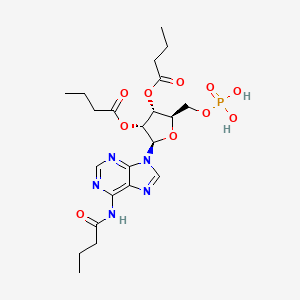
![(E)-3-[(1S,2R,3S,4R)-2-(1,3-benzodioxol-5-yl)-4-[(E)-2-(1,3-benzodioxol-5-yl)ethenyl]-3-(piperidine-1-carbonyl)cyclobutyl]-1-piperidin-1-ylprop-2-en-1-one](/img/structure/B1249399.png)
